molecular formula C13H10N2O2S B5570992 N-(4-methyl-1,3-benzothiazol-2-yl)-2-furamide

N-(4-methyl-1,3-benzothiazol-2-yl)-2-furamide

Cat. No. B5570992
M. Wt: 258.30 g/mol
InChI Key: YSBBOSPXGAKBKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiazole compounds involves various chemical reactions, including coupling reactions, treatment with P2S5 in anhydrous conditions, and oxidation processes. For instance, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole is achieved by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation with potassium ferricyanide (А. Aleksandrov & М. М. El’chaninov, 2017).

Molecular Structure Analysis

The molecular structure of N-(thiazol-2-yl)benzamide derivatives, including their crystal structures, plays a crucial role in their properties and reactivity. The helical assembly driven by π-π interaction along with cyclic N–H⋯N and S⋯O interaction is noteworthy in the context of gelation behavior towards ethanol/water and methanol/water mixtures (P. Yadav & Amar Ballabh, 2020).

Chemical Reactions and Properties

Chemical reactions, including electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, are pivotal in modifying the chemical structure and enhancing the functionality of benzothiazole derivatives (А. Aleksandrov & М. М. El’chaninov, 2017). These reactions extend the utility of such compounds in various chemical and pharmacological studies.

Physical Properties Analysis

The synthesis and physical properties of benzothiazole derivatives are closely linked. For example, the synthesis approach can impact the solubility, melting point, and crystalline structure of the compounds. The crystalline structure analysis provides insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of N-(4-methyl-1,3-benzothiazol-2-yl)-2-furamide and related compounds, including their reactivity towards different chemical reagents, stability under various conditions, and interactions with metals and other organic compounds, are essential for understanding their potential applications and behaviors in chemical processes. For example, the formation of metal chelates under deprotonization with CuII, NiII, PdII, and ZnII indicates the compound's ability to interact with metal ions, impacting its chemical reactivity and potential for forming complexes (Jorge R. Angulo-Cornejo et al., 2000).

Scientific Research Applications

Adenosine Receptor Affinity and Selectivity

A study explored [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues, investigating their potential as adenosine receptor ligands. The research demonstrated that the connection of benzamide and furamide to thiazole is crucial for high adenosine receptor affinity. Among these compounds, some showed moderate selectivity for A2A adenosine receptors, suggesting potential applications in targeting these receptors (Inamdar et al., 2013).

Synthesis and Reactivity in Chemical Compounds

Another research focused on the synthesis and reactivity of similar compounds, particularly the synthesis of N-(1-Naphthyl)furan-2-carboxamide, and its subsequent transformation to other chemical structures. Such research highlights the chemical versatility and potential applications in various synthetic pathways (Aleksandrov & El’chaninov, 2017).

Role in Supramolecular Gelators

In the field of materials science, a study investigated N-(thiazol-2-yl) benzamide derivatives as supramolecular gelators. This research aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation behavior. Findings from this study are significant for developing new materials with specific properties (Yadav & Ballabh, 2020).

Potential as Antimicrobial Agents

A study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, evaluating them for antimicrobial activity. Some synthesized molecules showed potent effects against pathogenic strains, indicating the potential application of similar compounds in developing new antimicrobial agents (Bikobo et al., 2017).

Mechanism of Action

The mechanism of action of “N-(4-methyl-1,3-benzothiazol-2-yl)-2-furamide” is not known due to the lack of specific information .

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-4-2-6-10-11(8)14-13(18-10)15-12(16)9-5-3-7-17-9/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBBOSPXGAKBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

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